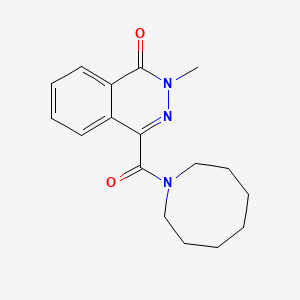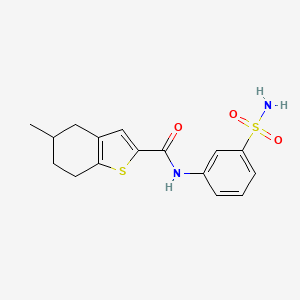
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel small molecule that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of gamma-secretase modulators, which are known to selectively inhibit the production of amyloid beta peptides, a hallmark of Alzheimer's disease.
Wirkmechanismus
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide selectively inhibits the production of amyloid beta peptides by modulating the activity of gamma-secretase, an enzyme complex that is responsible for the cleavage of amyloid precursor protein. By reducing the production of amyloid beta peptides, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has the potential to slow down the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects:
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to reduce the levels of amyloid beta peptides in the brain of transgenic mice. This reduction is associated with improved cognitive function, as demonstrated by various behavioral tests. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its selectivity towards gamma-secretase, which reduces the risk of off-target effects. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also shown good brain penetration, which is essential for the treatment of Alzheimer's disease. However, one of the limitations of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One potential direction is the optimization of the pharmacokinetic properties of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to improve its half-life and reduce dosing frequency. Another direction is the evaluation of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in clinical trials to determine its safety and efficacy in humans. Finally, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may also be evaluated in combination with other drugs for the treatment of Alzheimer's disease to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was first reported by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves several steps, including the preparation of the key intermediate, 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and the subsequent coupling with 3-aminobenzenesulfonamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of Alzheimer's disease. In a recent study, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was shown to reduce the production of amyloid beta peptides in the brain of transgenic mice, resulting in improved cognitive function. The study also demonstrated that 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was well-tolerated and had a favorable pharmacokinetic profile.
Eigenschaften
IUPAC Name |
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-10-5-6-14-11(7-10)8-15(22-14)16(19)18-12-3-2-4-13(9-12)23(17,20)21/h2-4,8-10H,5-7H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXKSDULRMCDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)




![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)
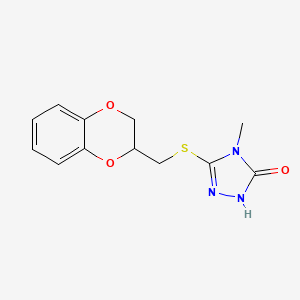
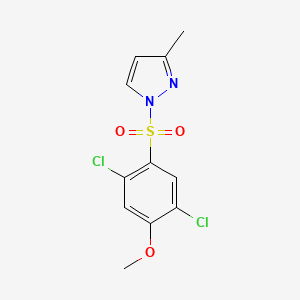
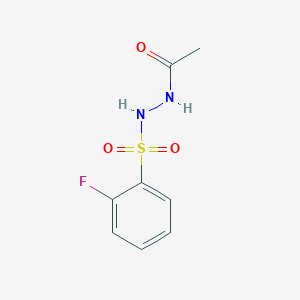
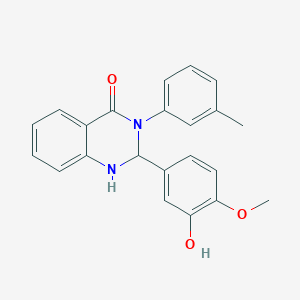
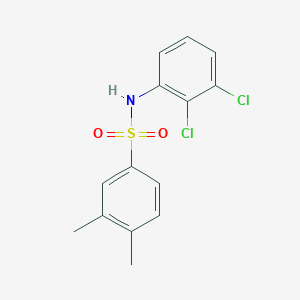

![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)
